molecular formula C10H12FN3S B11739866 N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11739866
M. Wt: 225.29 g/mol
InChI Key: OBUZJEAZVOHHSO-UHFFFAOYSA-N
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Description

N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with a fluorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Thiophene derivatives with substituted nucleophiles.

Mechanism of Action

The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorothiophene moiety enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C10H12FN3S

Molecular Weight

225.29 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C10H12FN3S/c1-7-9(6-14(2)13-7)12-5-8-3-4-10(11)15-8/h3-4,6,12H,5H2,1-2H3

InChI Key

OBUZJEAZVOHHSO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=C(S2)F)C

Origin of Product

United States

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